Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
937049-58-6 structure
Product Name:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
N.o CAS:937049-58-6
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
Update Time:2025-10-28

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Indazole-6-boronic acid pinacol ester
    • 1H-​Indazole, 6-​(4,​4,​5,​5-​tetramethyl-​1,​3,​2-​dioxaborolan-​2-​yl)​-
    • 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • Indazole-6-boronic acid pinacol ester
    • 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
    • 1H-Indazole-6-Boronic Acid, Pinacol Ester
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • YDWZPHAJTNZBEG-UHFFFAOYSA-N
    • BCP13850
    • 6-Indazoleboronic acid pinacol ester
    • STL55453
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • MFCD07368067
    • 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
    • J-518016
    • BBL100744
    • DB-013984
    • 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
    • 1788080-05-6
    • STL554538
    • CS-W006637
    • 937049-58-6
    • AKOS005255609
    • DS-17001
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
    • Z3225947006
    • DTXSID501006636
    • EN300-1068267
    • 1H-Indazole-6-boronic acid pinacol ester, >=95%
    • DB-155757
    • SCHEMBL1318307
    • AC-29518
    • SY006463
    • PB27772
    • MDL: MFCD07368067
    • Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
    • Chave InChI: YDWZPHAJTNZBEG-UHFFFAOYSA-N
    • SMILES: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1

Propriedades Computadas

  • Massa Exacta: 244.13800
  • Massa monoisotópica: 244.1383080g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 319
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 47.1

Propriedades Experimentais

  • Densidade: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 134-139 °C
  • Ponto de ebulição: 404.1℃ at 760 mmHg
  • Ponto de Flash: 198.2℃
  • PSA: 47.14000
  • LogP: 1.86210

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Condição de armazenamento:Inert atmosphere,2-8°C(BD164851)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Método de produção

Método de produção 1

Condições de reacção
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Referência
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Método de produção 3

Condições de reacção
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Método de produção 4

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Método de produção 5

Condições de reacção
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Método de produção 7

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Método de produção 11

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Método de produção 12

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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

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